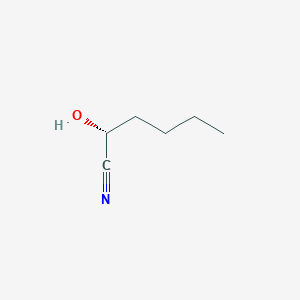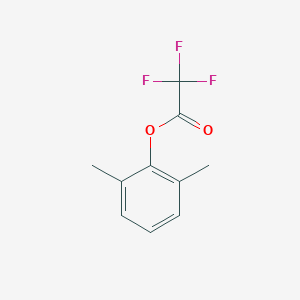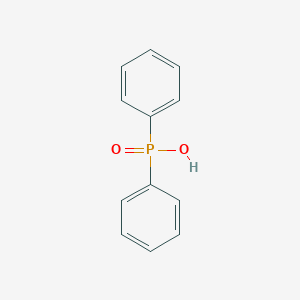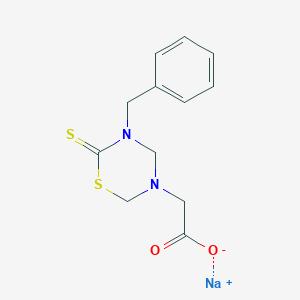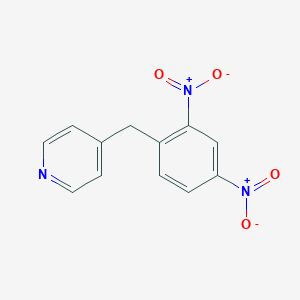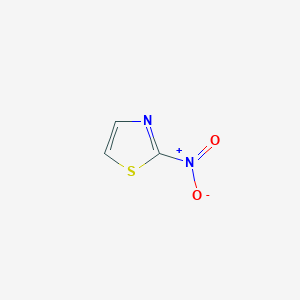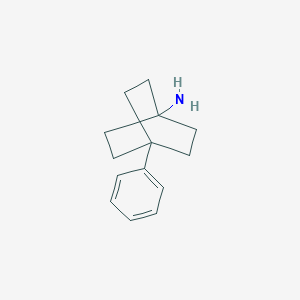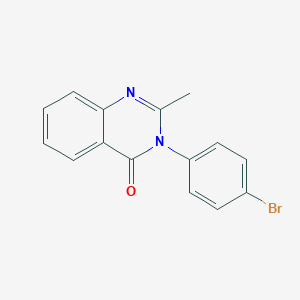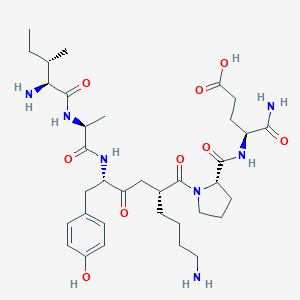
Led ovm myotropic peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Led ovm myotropic peptide is a neuropeptide that is widely used in scientific research due to its unique properties. This peptide is synthesized in the central nervous system and has been found to have a variety of physiological and biochemical effects. In
Mécanisme D'action
The mechanism of action of led ovm myotropic peptide is not fully understood. However, it has been found to act as a modulator of calcium channels, which are important for neurotransmitter release and muscle contraction. It has also been found to interact with G protein-coupled receptors, which are involved in a variety of physiological processes.
Effets Biochimiques Et Physiologiques
Led ovm myotropic peptide has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as acetylcholine and glutamate, which are important for synaptic transmission. It has also been found to increase the activity of calcium channels, which are important for muscle contraction. Additionally, led ovm myotropic peptide has been found to have a vasodilatory effect, which can lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The use of led ovm myotropic peptide in lab experiments has several advantages. It is a highly specific peptide that can be used to target specific physiological processes. It is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, led ovm myotropic peptide has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it can be difficult to deliver the peptide to specific areas of the body.
Orientations Futures
For research include the study of its long-term effects and the development of new delivery methods.
Méthodes De Synthèse
The synthesis of led ovm myotropic peptide is a complex process that involves the use of solid-phase peptide synthesis. This technique involves the use of a resin-bound amino acid to build the peptide chain. The process starts with the coupling of the first amino acid to the resin, followed by the addition of subsequent amino acids in a stepwise manner. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
Led ovm myotropic peptide has been extensively used in scientific research due to its unique properties. This peptide has been found to have a variety of applications in the field of neuroscience, including the study of neurotransmitter release, synaptic plasticity, and neuronal excitability. It has also been used in the study of muscle contraction and relaxation.
Propriétés
Numéro CAS |
133337-28-7 |
|---|---|
Nom du produit |
Led ovm myotropic peptide |
Formule moléculaire |
C35H55N7O9 |
Poids moléculaire |
717.9 g/mol |
Nom IUPAC |
(4S)-5-amino-4-[[(2S)-1-[(2R,5S)-2-(4-aminobutyl)-5-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-6-(4-hydroxyphenyl)-4-oxohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N7O9/c1-4-20(2)30(37)34(50)39-21(3)32(48)41-26(18-22-10-12-24(43)13-11-22)28(44)19-23(8-5-6-16-36)35(51)42-17-7-9-27(42)33(49)40-25(31(38)47)14-15-29(45)46/h10-13,20-21,23,25-27,30,43H,4-9,14-19,36-37H2,1-3H3,(H2,38,47)(H,39,50)(H,40,49)(H,41,48)(H,45,46)/t20-,21-,23+,25-,26-,27-,30-/m0/s1 |
Clé InChI |
ALNCZRMTUBDEQO-IPZYUVHXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N)N |
Autres numéros CAS |
133337-28-7 |
Synonymes |
Ile-Ala-Tyr-Lys-Pro-Glu-NH2 Led OVM Led OVM myotropic peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



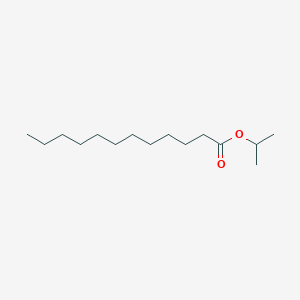
![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
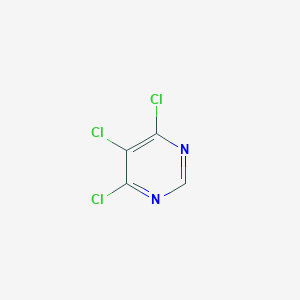
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
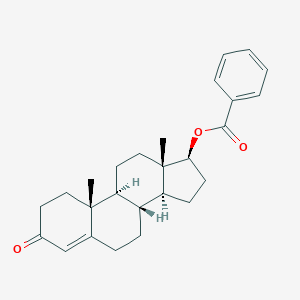
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
